3-Methylpyridine-2,5-diamine
Overview
Description
3-Methylpyridine-2,5-diamine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, characterized by the presence of two amino groups at the 2nd and 5th positions and a methyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpyridine-2,5-diamine can be synthesized through several methods. One common approach involves the nitration of 3-methylpyridine followed by reduction of the nitro groups to amines. Another method includes the direct amination of 3-methylpyridine using ammonia or amines under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-methyl-2,5-dinitropyridine. This process involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 3-methylpiperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: 3-Methyl-2,5-dinitropyridine.
Reduction: 3-Methylpiperidine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Methylpyridine-2,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylpyridine-2,5-diamine involves its interaction with various molecular targets. It can inhibit enzymes such as stromelysin-1 and collagenase 3, which play roles in the degradation of extracellular matrix proteins. This inhibition can modulate cellular processes and pathways involved in inflammation and tissue remodeling .
Comparison with Similar Compounds
3-Methylpyridine: A precursor to 3-methylpyridine-2,5-diamine, used in the synthesis of various derivatives.
2,5-Diaminopyridine: Similar in structure but lacks the methyl group at the 3rd position, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both amino groups and a methyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-methylpyridine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)3-9-6(4)8/h2-3H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGCVIIPNIZFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370302 | |
Record name | 3-methylpyridine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106070-58-0 | |
Record name | 3-methylpyridine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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